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Compound of Interest

Compound Name:
4-Methylisoquinoline-5-sulfonyl

chloride

Cat. No.: B018519 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparative analysis of isoquinoline-based Rho-associated coiled-coil

containing protein kinase (ROCK) inhibitors. This document summarizes key performance data,

details experimental protocols for inhibitor evaluation, and visualizes the ROCK signaling

pathway and experimental workflows.

The isoquinoline scaffold has proven to be a robust pharmacophore for the development of

potent ROCK inhibitors. These compounds have garnered significant interest due to their

therapeutic potential in a range of diseases, including cardiovascular disorders, glaucoma, and

cancer metastasis. This guide focuses on a comparative evaluation of prominent isoquinoline-

based ROCK inhibitors, offering a valuable resource for selecting appropriate tool compounds

for research and for informing the design of next-generation therapeutics.

Performance Comparison of Isoquinoline-Based
ROCK Inhibitors
The following table summarizes the in vitro potency and selectivity of several key isoquinoline-

based ROCK inhibitors. The data presented are crucial for comparing the biochemical activity

of these compounds and for selecting the most appropriate inhibitor for a specific research

context.
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Compound ROCK1 IC50/Ki ROCK2 IC50/Ki
Selectivity
(ROCK vs.
Other Kinases)

Key Features
& Applications

Fasudil (HA-

1077)

Ki: 0.33 µM[1];

IC50: 10.7 µM[2]

IC50: 0.158

µM[1][3]

PKA (IC50: 4.58

µM), PKC (IC50:

12.30 µM), PKG

(IC50: 1.650 µM)

[1][3]. Also

inhibits MLCK

(Ki: 36 µM)[1].

The first clinically

approved ROCK

inhibitor (in

Japan and

China) for

cerebral

vasospasm.[4]

Widely used as a

research tool.

Hydroxyfasudil

(HA-1100)
IC50: 0.73 µM[5] IC50: 0.72 µM[5]

PKA (IC50: 37

µM)[6]. Less

potent against

MLCK and PKC

compared to

ROCK.

Active metabolite

of Fasudil.[5]

Contributes

significantly to

the in vivo

efficacy of

Fasudil.

Ripasudil (K-115)
IC50: 51 nM[7][8]

[9]

IC50: 19 nM[7][8]

[9]

CaMKIIα (IC50:

370 nM), PKACα

(IC50: 2.1 µM),

PKC (IC50: 27

µM)[10].

Approved in

Japan for the

treatment of

glaucoma and

ocular

hypertension.[11]

Exhibits high

potency.

Netarsudil (AR-

13324)

Ki: 1 nM[11] Ki: 1 nM[11] Also inhibits the

norepinephrine

transporter

(NET).[4]

Approved in the

US for the

treatment of

glaucoma and

ocular

hypertension.[12]

A potent inhibitor
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of both ROCK

isoforms.

LASSBio-2065
IC50: 3.1 µM[13]

[14]

IC50: 3.8 µM[13]

[14]

Data on

selectivity

against other

kinases is not

readily available.

A novel

synthesized

isoquinoline N-

sulphonylhydraz

one derivative

with

demonstrated

activity in a

cancer cell

migration assay.

[13][14]

Y-27632
Ki: 220 nM[15]

[16]

Ki: 300 nM[15]

[16]

Highly selective

for ROCK over

other kinases

such as PKA,

PKC, and MLCK.

[17]

A widely used

and highly

selective

research tool for

studying ROCK

signaling. It is not

an isoquinoline

derivative but is

included for

comparison.

Understanding the ROCK Signaling Pathway
The diagram below illustrates the canonical ROCK signaling pathway and highlights the points

of intervention by isoquinoline-based inhibitors. Activation of the small GTPase RhoA leads to

the recruitment and activation of ROCK, which in turn phosphorylates multiple downstream

substrates to regulate a variety of cellular processes, most notably cytoskeletal dynamics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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rock-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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